molecular formula C5H6N2O2S B1267242 2-(1,3-Thiazol-2-ylamino)acetic acid CAS No. 79858-47-2

2-(1,3-Thiazol-2-ylamino)acetic acid

Cat. No.: B1267242
CAS No.: 79858-47-2
M. Wt: 158.18 g/mol
InChI Key: OVWDBMBPUMMLCA-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-2-ylamino)acetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown promise in various biological assays, including antimicrobial and anticancer activities.

    Medicine: Thiazole derivatives, including 2-(1,3-Thiazol-2-ylamino)acetic acid, are being investigated for their potential use as therapeutic agents due to their diverse biological activities.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products

Future Directions

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Biochemical Analysis

Biochemical Properties

2-(1,3-Thiazol-2-ylamino)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage within cells. Additionally, this compound can bind to certain receptors on cell membranes, modulating signal transduction pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. Furthermore, it affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can inhibit or activate enzymes by binding to their active sites. For example, it inhibits the activity of certain kinases involved in cell cycle regulation, thereby preventing uncontrolled cell division. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and stress response proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as reducing inflammation and oxidative stress. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can localize to specific compartments, such as the mitochondria and nucleus, where it interacts with target biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific organelles or cellular structures .

Preparation Methods

The synthesis of 2-(1,3-Thiazol-2-ylamino)acetic acid typically involves the reaction of thiourea with α-haloacetic acid or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(1,3-Thiazol-2-ylamino)acetic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Comparison with Similar Compounds

2-(1,3-Thiazol-2-ylamino)acetic acid can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Properties

IUPAC Name

2-(1,3-thiazol-2-ylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c8-4(9)3-7-5-6-1-2-10-5/h1-2H,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWDBMBPUMMLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306986
Record name 2-(1,3-thiazol-2-ylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79858-47-2
Record name N-2-Thiazolylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79858-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 184814
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079858472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC184814
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184814
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-thiazol-2-ylamino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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